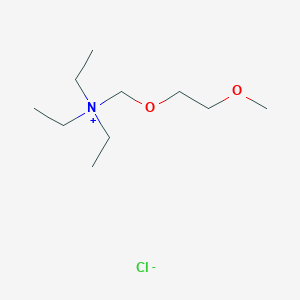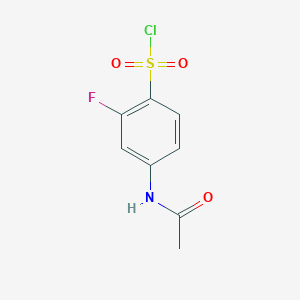
(2-Methoxyethoxymethyl)triethylammonium Chloride
Overview
Description
The compound of interest, (2-Methoxyethoxymethyl)triethylammonium Chloride, is not directly studied in the provided papers. However, related compounds with similar functional groups or structural motifs have been investigated. For instance, the synthesis and properties of linear and crosslinked poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride have been explored, which shares the trimethylammonium chloride component . Additionally, a derivative of dithiophosphonates featuring a triethylammonium moiety has been synthesized and characterized, indicating the relevance of triethylammonium structures in chemical research . Furthermore, the reactivity of a trimethylammonium chloride derivative with various nucleophiles has been studied, which may provide insights into the chemical behavior of similar ammonium chloride compounds .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, the polymerization of 2-(methacryloyloxy)ethyl]trimethylammonium chloride was achieved using γ-irradiation in aqueous solutions . Another synthesis involved the reaction of a dithiophosphonic acid with an excess of triethylamine, leading to the formation of a compound with a triethylammonium group . These methods demonstrate the potential approaches that could be adapted for synthesizing this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of a dithiophosphonate derivative with a triethylammonium moiety was elucidated, revealing the presence of N-H⋯S and C-H⋯F hydrogen bonds and the arrangement of molecules in the crystal lattice . Such structural analyses are crucial for understanding the molecular geometry and intermolecular interactions of this compound.
Chemical Reactions Analysis
Chemical reactivity studies have shown that trimethylammonium chloride derivatives can undergo reactions with various nucleophiles to form substituted pyrimidines . These findings suggest that this compound may also participate in nucleophilic substitution reactions, which could be useful for further functionalization or application in synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been assessed through experimental techniques. For example, the interaction of poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride with potassium hexacyanoferrates in aqueous solutions was studied, revealing complex formation and the influence of ionic strength on stability . These insights into the behavior of trimethylammonium compounds in solution can inform predictions about the properties of this compound.
Scientific Research Applications
Thermo-responsive Polymers
Thermo-responsive copolymers containing ionic groups like (2-Methoxyethoxymethyl)triethylammonium Chloride have been synthesized and explored for forward osmosis processes. These copolymers, such as P(MT25EO75) and P(MT5EO95), show variable osmotic pressures and lower critical solution temperatures, making them potential candidates for draw solutes in forward osmosis systems. Notably, P(MT20EO80) demonstrated impressive water permeation flux and draw solute recovery values in FO systems, indicating its potential for efficient and sustainable water treatment processes (Kim et al., 2014).
Ionic Liquid Polymers
Trimethylammonium-based polymethacrylate ionic liquids, including those containing this compound, have been developed with adjustable hydrophilicity and charge distribution. These materials have demonstrated unique physicochemical properties, such as forming particles of specific sizes in water and supporting strong self-assembly, making them of interest for various applications in sustainable chemistry and engineering (Bielas et al., 2016).
Polymer Brushes and Neuronal Growth
Polymer brushes synthesized from this compound have shown promise as substrates for neuronal growth, suggesting potential applications in neural devices, cell-based biosensors, and other biomedical devices. The direct synthesis of these polymer brushes via surface-initiated atom transfer radical polymerization and their ability to guide neuronal outgrowth highlight their significance in medical and biotechnological fields (Dong et al., 2010).
CO2/N2 Separation Membranes
Double-network ion-gel membranes containing this compound have exhibited high CO2/N2 separation performance. The fabrication of these membranes, their mechanical properties, and their enhanced CO2 transport properties underscore their potential in applications requiring efficient gas separation, such as carbon capture and environmental protection (Moghadam et al., 2017).
Mechanism of Action
Target of Action
(2-Methoxyethoxymethyl)triethylammonium Chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to be used as an alkylating agent , which suggests that it may interact with its targets by transferring an alkyl group to the target molecule. This can result in changes to the target’s structure and function.
Action Environment
It is known that the compound should be stored under the recommended conditions in the certificate of analysis to maintain its stability .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(2-Methoxyethoxymethyl)triethylammonium Chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an inhibitor in certain biochemical assays . The compound’s interaction with enzymes often involves binding to the active site, thereby inhibiting the enzyme’s activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can interact with proteins by forming ionic bonds, which can alter the protein’s conformation and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate signaling pathways by inhibiting specific kinases, leading to altered phosphorylation states of downstream targets. This modulation can result in changes in gene expression, as certain transcription factors may be activated or inhibited. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and flux through metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules . For instance, it can bind to the active site of enzymes, leading to enzyme inhibition. This binding can be competitive, where the compound competes with the substrate for the active site, or non-competitive, where it binds to an allosteric site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or extreme pH conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, such as sustained enzyme inhibition or prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can cause significant biochemical and physiological changes . For instance, high doses of this compound can lead to toxic effects, such as cellular apoptosis or necrosis. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen. Additionally, the compound’s toxicity can vary depending on the animal model used, with some species being more sensitive to its effects than others.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, the compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, resulting in changes in lipid profiles and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity . The compound is transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation. For instance, this compound may accumulate in specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
properties
IUPAC Name |
triethyl(2-methoxyethoxymethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO2.ClH/c1-5-11(6-2,7-3)10-13-9-8-12-4;/h5-10H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEVDEHHMZNQOW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)COCCOC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553420 | |
| Record name | N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60043-43-8 | |
| Record name | N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















